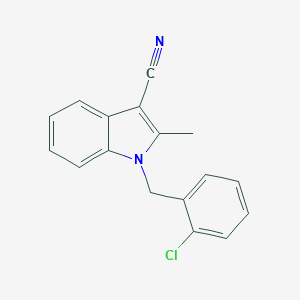
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It has gained popularity as a recreational drug due to its psychoactive effects that mimic those of tetrahydrocannabinol (THC), the main psychoactive compound in cannabis. However, JWH-018 has also been used in scientific research to study the endocannabinoid system and its potential therapeutic applications.
作用機序
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile acts as a cannabinoid receptor agonist, meaning that it binds to and activates cannabinoid receptors in the brain and peripheral tissues. It has a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of THC. 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile also has some affinity for the CB2 receptor, which is primarily located in immune cells and has anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects, including:
- Analgesic effects: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to reduce pain sensation in animal models.
- Appetite stimulation: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to increase food intake in animal models.
- Mood alteration: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to produce changes in mood and behavior in animal models.
- Immune modulation: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to have anti-inflammatory effects in animal models.
実験室実験の利点と制限
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has several advantages and limitations for lab experiments. Some advantages include:
- High potency: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile is a highly potent cannabinoid receptor agonist, which allows for smaller doses to be used in experiments.
- Selectivity: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has a high affinity for the CB1 receptor, which allows for selective activation of this receptor.
- Reproducibility: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile can be synthesized in a reproducible manner, which allows for consistent results in experiments.
Some limitations of 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile for lab experiments include:
- Lack of specificity: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has some affinity for the CB2 receptor, which can complicate interpretation of results.
- Potential for abuse: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile is a psychoactive compound that can produce euphoric effects, which can be a concern in lab settings.
- Legal restrictions: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile is a controlled substance in many countries, which can limit its availability for research purposes.
将来の方向性
There are many potential future directions for research on 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids. Some possible areas of focus include:
- Therapeutic applications: 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids may have potential therapeutic applications for conditions such as pain, inflammation, and anxiety.
- Mechanisms of action: Further research is needed to fully understand the mechanisms of action of 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids.
- Structure-activity relationships: Research on the structure-activity relationships of synthetic cannabinoids may lead to the development of more selective and potent compounds.
- Toxicology: Further research is needed to fully understand the potential toxic effects of 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile and other synthetic cannabinoids.
合成法
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 2-methylindole in the presence of a base, followed by the addition of cyanide to form the carbonitrile group. The final product is purified using chromatography techniques.
科学的研究の応用
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been used in scientific research to study the endocannabinoid system and its potential therapeutic applications. The endocannabinoid system is a complex signaling system that plays a role in many physiological processes, including pain sensation, appetite, mood, and immune function. 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile has been shown to bind to cannabinoid receptors in the brain and peripheral tissues, which can modulate these physiological processes.
特性
製品名 |
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbonitrile |
|---|---|
分子式 |
C17H13ClN2 |
分子量 |
280.7 g/mol |
IUPAC名 |
1-[(2-chlorophenyl)methyl]-2-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H13ClN2/c1-12-15(10-19)14-7-3-5-9-17(14)20(12)11-13-6-2-4-8-16(13)18/h2-9H,11H2,1H3 |
InChIキー |
FGBTZWHZONBAFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C#N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



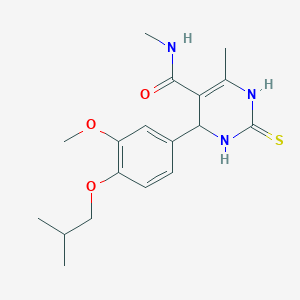
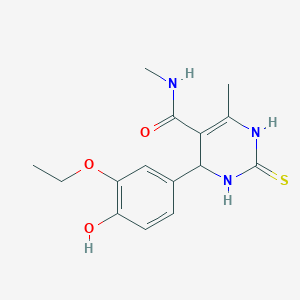
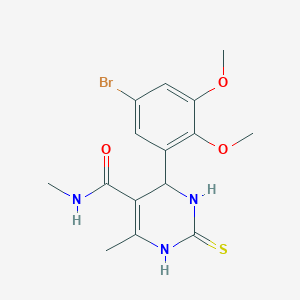
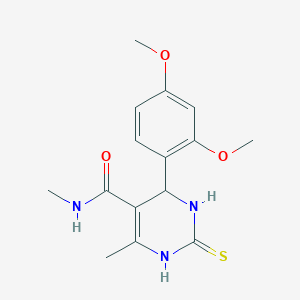
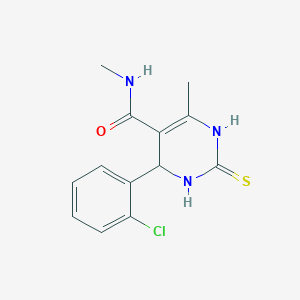
![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297648.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297651.png)
![N-({5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297652.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297654.png)
![N-({5-[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297655.png)
![2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297656.png)
![N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297658.png)
![N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297659.png)
![7-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297661.png)